3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-13-6-17-15(22)19(13)11-7-18(8-11)14(21)10-1-2-12-9(5-10)3-4-16-12/h1-5,11,16H,6-8H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRLCILVHHUYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)N4C(=O)CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the azetidine and imidazolidine-2,4-dione moieties.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohols or amines from carbonyl groups.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The azetidine and imidazolidine-2,4-dione structures contribute to the compound’s stability and bioavailability, enhancing its overall efficacy .
Comparison with Similar Compounds
Imidazolidine-2,4-dione Derivatives with Aromatic Substitutions
- 3-(4-Substituted phenyl)imidazolidine-2,4-diones (e.g., 3-(4-fluorophenyl)-, 3-(4-trifluoromethylphenyl)-): These compounds retain the imidazolidinedione core but substitute the azetidine-indole group with aromatic phenyl rings. Synthesis: Higher yields (61–67%) compared to more complex derivatives, achieved via straightforward condensation reactions .
- 5-(4-Dimethylaminobenzylidene)-imidazolidine-2,4-dione: Features a benzylidene substituent at position 5, enhancing π-π stacking interactions.
Azetidine- and Indole-Containing Analogs
3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione :
- Replaces the indole-carbonyl group with a thiadiazole-carbonyl-pyrrolidine moiety.
- Molecular Weight : 295.32 g/mol, slightly lower than the target compound, suggesting comparable metabolic stability .
- Synthetic Complexity : Requires multi-step functionalization of the pyrrolidine ring, reducing overall yield .
- Molecular Weight: 391.37 g/mol, significantly higher than the target compound, which may limit bioavailability .
Functional Group Variations
Indole-Modified Derivatives
(Z)-3-(2-(1H-Indol-3-yl)ethyl)-5-((1-(4-nitrobenzyl)-1H-indol-3-yl)methylene)thiazolidine-2,4-dione (7p) :
Coumarin-Based Thiazolidinediones (e.g., 5g, 5k, 5h) :
Pharmacological and Physicochemical Comparisons
Key Insights
Structural-Activity Relationships :
- The azetidine-indole group in the target compound likely enhances target specificity compared to phenyl-substituted analogs, albeit at the cost of synthetic complexity .
- Thiazolidinedione analogs (e.g., 7p) exhibit distinct mechanisms (e.g., PPAR modulation) due to core modification .
Synthetic Feasibility :
- Phenyl-substituted imidazolidinediones are synthesized in higher yields (60–67%) than azetidine- or indole-containing derivatives, which require multi-step protocols .
Physicochemical Trade-offs :
- Higher molecular weight compounds (e.g., trifluoroethyl derivatives) may face bioavailability challenges despite improved target engagement .
Biological Potential: The target compound’s indole-carbonyl-azetidine motif aligns with LXRβ-selective agonists described in , suggesting a promising avenue for metabolic disorder therapeutics .
Biological Activity
The compound 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a derivative of imidazolidine and indole, which has garnered attention for its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO1). This enzyme plays a crucial role in the kynurenine pathway, which is involved in immune regulation and cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The primary mechanism through which this compound exerts its effects is by inhibiting IDO1. This inhibition leads to increased levels of L-tryptophan and decreased production of kynurenine, thereby modulating immune responses and potentially enhancing anti-tumor immunity. The significance of this pathway lies in its association with various diseases, including cancer and autoimmune disorders.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have demonstrated that IDO1 inhibitors can reduce tumor growth in various cancer models. For instance, compounds that inhibit IDO1 have shown promising results in melanoma models by enhancing T-cell responses against tumors .
- Antimicrobial Effects : Some derivatives have exhibited antimicrobial properties, suggesting their potential use in treating infections alongside cancer therapies .
- Neuroprotective Effects : Given the role of the kynurenine pathway in neurodegenerative diseases, compounds targeting IDO1 may also provide neuroprotective benefits .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the effects of IDO1 inhibitors similar to this compound:
- Melanoma Model : In a mouse model for melanoma, treatment with an IDO1 inhibitor resulted in significant tumor regression compared to control groups. The study highlighted the role of enhanced T-cell activity as a mechanism for this effect .
- Infection Models : Another study evaluated the antimicrobial efficacy of related compounds against Gram-positive bacteria, showing that these compounds could inhibit bacterial growth effectively .
Q & A
Q. What are the recommended synthetic strategies for 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazolidine-2,4-dione core. Key steps include:
- Azetidine functionalization : Coupling 1H-indole-5-carboxylic acid with azetidine using carbodiimide-based reagents (e.g., DCC or EDC) under inert conditions to form the amide bond .
- Cyclization : Condensation of glycine derivatives with urea or thiourea under acidic/basic conditions to construct the imidazolidine-dione moiety .
- Purification : Recrystallization from polar solvents (e.g., DMF/acetic acid mixtures) to isolate the final product .
Q. Which analytical techniques are critical for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm the presence of the indole, azetidine, and imidazolidine-dione groups .
- X-ray Crystallography : For resolving stereochemistry and verifying the spatial arrangement of the fused heterocycles .
- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?
- Azetidine ring opening : Occurs under acidic conditions; use buffered reaction media (e.g., sodium acetate in acetic acid) to stabilize the azetidine moiety .
- Imidazolidine-dione hydrolysis : Minimize exposure to aqueous bases by conducting reactions under anhydrous conditions .
- Byproduct formation : Optimize stoichiometry and reaction time (e.g., reflux for 2–5 hours) to improve yields .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks, followed by HPLC purity checks .
Q. What preliminary biological screening assays are suitable for this compound?
- Enzyme Inhibition Assays : Test against kinases or proteases due to the indole and imidazolidine-dione motifs’ affinity for ATP-binding pockets .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer during azetidine coupling and cyclization steps .
- Catalytic Optimization : Screen palladium or copper catalysts for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, solvent polarity) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Metabolic Stability Analysis : Perform liver microsome assays to rule out rapid degradation as a cause of inconsistent in vivo/in vitro results .
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm direct binding to hypothesized targets .
- Batch Variability Checks : Compare HPLC and NMR profiles of compound batches to exclude purity-related discrepancies .
Q. What computational methods support the rational design of derivatives with enhanced bioactivity?
- Molecular Docking : Model interactions with target proteins (e.g., COX-2, EGFR) using AutoDock or Schrödinger Suite .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on indole) with activity trends .
- DFT Calculations : Predict regioselectivity in electrophilic substitution reactions on the indole ring .
Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?
- Transcriptomics/Proteomics : Use RNA-seq or SILAC-based proteomics to identify differentially expressed pathways post-treatment .
- CRISPR-Cas9 Knockout : Validate target relevance by knocking out putative genes in cell lines and assessing resistance .
- In Vivo Pharmacokinetics : Measure bioavailability, half-life, and tissue distribution in rodent models .
Q. What strategies address solubility challenges in preclinical testing?
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to create stable, soluble co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
